![molecular formula C7H3BrN2OS B1375072 7-Bromo-benzo[c][1,2,5]thiadiazole-4-carbaldéhyde CAS No. 1071224-34-4](/img/structure/B1375072.png)
7-Bromo-benzo[c][1,2,5]thiadiazole-4-carbaldéhyde
Vue d'ensemble
Description
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is a benzothiadiazole derivative characterized by the presence of both bromine and aldehyde functional groups . This compound is known for its unique chemical structure, which makes it a valuable intermediate in various chemical reactions and applications.
Applications De Recherche Scientifique
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of organic compounds and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by formylation. One common method includes the use of 4,7-dibromobenzo[d][1,2,3]thiadiazole as a starting material, which undergoes a reaction with morpholine and triethylamine in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde often involve large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Stille coupling.
Condensation Reactions: The aldehyde group can participate in Aldol condensation reactions to form carbon-carbon double bonds.
Common Reagents and Conditions
Stille Coupling: Typically involves the use of organotin reagents and palladium catalysts under inert atmosphere conditions.
Aldol Condensation: Requires the presence of a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazole derivatives, which can be further utilized in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde involves its ability to participate in electron donor-acceptor interactions. This property makes it useful in applications such as photovoltaics and fluorescent sensors . The molecular targets and pathways involved are primarily related to its interaction with other chemical species through its bromine and aldehyde functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde is unique due to its specific substitution pattern and the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
IUPAC Name |
4-bromo-2,1,3-benzothiadiazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2OS/c8-5-2-1-4(3-11)6-7(5)10-12-9-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDPNJVAWKCZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071224-34-4 | |
| Record name | 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

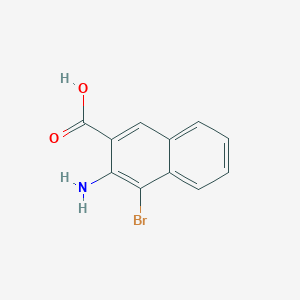
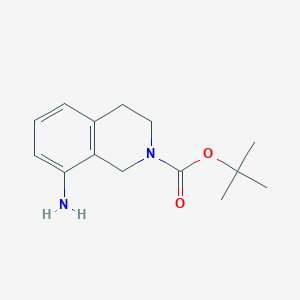
![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)
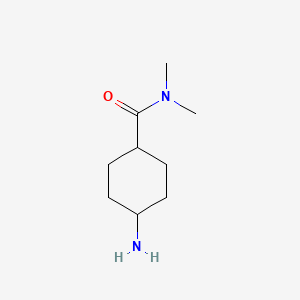
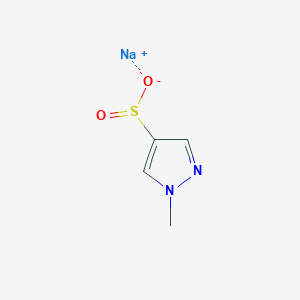
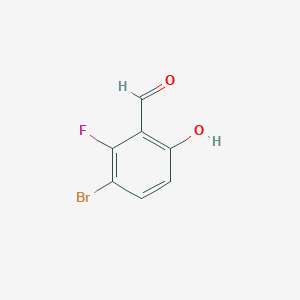

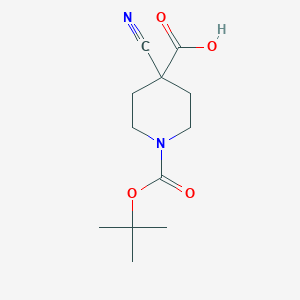
![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)




